Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675858
InChI: InChI=1S/C20H25N5O/c26-19(18-15-22-9-10-23-18)25-13-5-20(6-14-25)3-11-24(12-4-20)16-17-1-7-21-8-2-17/h1-2,7-10,15H,3-6,11-14,16H2
SMILES: C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol

Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

CAS No.:

Cat. No.: VC13675858

Molecular Formula: C20H25N5O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone -

Specification

Molecular Formula C20H25N5O
Molecular Weight 351.4 g/mol
IUPAC Name pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Standard InChI InChI=1S/C20H25N5O/c26-19(18-15-22-9-10-23-18)25-13-5-20(6-14-25)3-11-24(12-4-20)16-17-1-7-21-8-2-17/h1-2,7-10,15H,3-6,11-14,16H2
Standard InChI Key RNZWVGRNVNUQBG-UHFFFAOYSA-N
SMILES C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4
Canonical SMILES C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone (molecular formula: C₂₀H₂₅N₅O, molecular weight: 351.4 g/mol) features a spirocyclic architecture comprising a 3,9-diazaspiro[5.5]undecane scaffold. The pyrazin-2-yl group is attached via a methanone linkage at position 3, while a pyridin-4-ylmethyl substituent modifies position 9 of the diazaspiro system. This arrangement introduces conformational rigidity, enhancing metabolic stability and target binding selectivity compared to planar heterocycles.

The IUPAC name, pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone, reflects its intricate connectivity. Key structural attributes include:

  • Spirocyclic core: Restricts rotational freedom, favoring interactions with hydrophobic protein pockets.

  • Pyridine and pyrazine moieties: Provide hydrogen-bonding and π-π stacking capabilities for target engagement.

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₂₀H₂₅N₅O
Molecular Weight351.4 g/mol
IUPAC Namepyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Topological Polar Surface Area75.8 Ų (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Structural Elucidation

The synthesis of Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous diazaspiro compounds include:

  • Core Formation: Cyclocondensation of diamines with ketones or aldehydes to generate the spirocyclic framework.

  • Functionalization:

    • Alkylation: Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution.

    • Amidation: Coupling the pyrazin-2-yl moiety using carbodiimide-mediated reactions.

Key challenges include controlling stereochemistry and minimizing side reactions during spirocycle formation. Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation.

Biological Activity and Mechanistic Insights

Role in Targeted Protein Degradation

This compound is investigated for its utility in PROteolysis-TArgeting Chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The diazaspiro core serves as a linker, connecting a target-binding warhead (e.g., pyrazine) to a ligase-recruiting group (e.g., pyridine). Its rigidity improves proteasome recruitment efficiency by reducing entropic penalties during ternary complex formation.

Table 2: Comparative Bioactivity of Related Compounds

Compound ClassTargetIC₅₀ (µM)Application
Pyrazin-2-yl derivativesCDK40.2Cancer therapy
Diazaspiro[5.5]undecanesMycobacterial enzymes15.0Antimicrobial agents
PyridinylmethanonesNeurotrophic receptors5.0Neurodegenerative diseases

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Assessing bioavailability and blood-brain barrier penetration for CNS applications.

  • PROTAC Optimization: Engineering derivatives with improved ligase-binding affinity.

  • Toxicological Profiling: Systematic evaluation of acute and chronic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator